Tribromoacetonitrile

Descripción general

Descripción

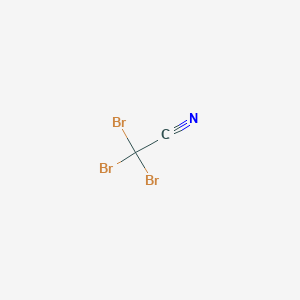

Tribromoacetonitrile is a chemical compound with the molecular formula C2Br3N. It is a nitrogen-containing disinfection byproduct that forms when bromine reacts with organic matter during water treatment processes . The compound is characterized by its high density and slight solubility in water, making it a unique and valuable substance in various chemical applications .

Métodos De Preparación

Tribromoacetonitrile can be synthesized through several methods. One common synthetic route involves the bromination of acetonitrile. This process typically requires the use of bromine and a suitable catalyst under controlled conditions to ensure the selective formation of this compound . Industrial production methods often involve the reaction of chloroacetonitrile with bromine, which is then purified to obtain the desired product .

Análisis De Reacciones Químicas

Tribromoacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different brominated compounds.

Reduction: Reduction reactions can convert this compound into less brominated derivatives.

Substitution: It can participate in substitution reactions where the bromine atoms are replaced by other functional groups.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Aplicaciones Científicas De Investigación

Water Quality and Treatment

TBAN is primarily studied for its role as a disinfection by-product in drinking water treatment. Its formation during chlorination processes raises concerns about potential health risks associated with exposure to DBPs.

- Formation Mechanism : TBAN forms when brominated precursors react with chlorine during the disinfection process.

- Health Implications : Research indicates that TBAN exhibits cytotoxicity and genotoxicity, which may pose health risks to humans upon exposure .

Toxicological Studies

Numerous studies have investigated the toxicological effects of TBAN on human health and environmental systems.

- Carcinogenicity : A notable study by the National Toxicology Program (NTP) highlighted that exposure to TBAN can lead to increased incidences of tumors in experimental animals . The compound has been linked to squamous-cell papillomas and carcinomas in rodent models.

- Cellular Effects : TBAN has been shown to affect mammalian cells significantly, leading to oxidative stress and DNA damage . This research emphasizes the need for careful monitoring of TBAN levels in treated water.

Toxicity Data Summary

| Study Reference | Species | Route of Administration | Tumor Type | Incidence |

|---|---|---|---|---|

| NTP (2010) | Mice | Drinking Water | Forestomach Squamous-cell Papilloma | 5/50 (200 mg/L) |

| Bull et al. (1985) | Mice | Skin Application | Skin Squamous-cell Carcinoma | 17/70 (high dose) |

This table summarizes key findings from toxicological studies involving TBAN, illustrating its potential health risks.

Disinfection By-Products and Human Health

A comprehensive review published by IWA Publishing discusses the implications of DBPs like TBAN on public health, emphasizing the need for regulations to limit exposure . The findings suggest that while disinfection is crucial for ensuring safe drinking water, the formation of harmful by-products must be managed effectively.

Environmental Monitoring

Research conducted on the occurrence of TBAN in various water sources has highlighted its prevalence in chlorinated drinking water systems . Continuous monitoring is essential to assess the risks associated with long-term exposure to this compound.

Mecanismo De Acción

The mechanism of action of tribromoacetonitrile involves its interaction with organic matter, leading to the formation of brominated byproducts. These interactions are influenced by the presence of bromine and the specific conditions under which the reactions occur. The molecular targets and pathways involved include the formation of stable brominated compounds that can have various effects on biological systems .

Comparación Con Compuestos Similares

Tribromoacetonitrile can be compared with other similar compounds, such as:

Dibromoacetonitrile: This compound has two bromine atoms instead of three, leading to different reactivity and applications.

Trichloroacetonitrile: Similar in structure but with chlorine atoms, it exhibits different chemical properties and uses.

Bromoacetonitrile: With only one bromine atom, it is less reactive compared to this compound.

This compound is unique due to its three bromine atoms, which confer specific reactivity and make it suitable for particular applications in synthesis and industrial processes .

Actividad Biológica

Tribromoacetonitrile (TBAN), a member of the haloacetonitrile (HAN) family, is a nitrogenous disinfection byproduct (N-DBP) formed during the chlorination of drinking water containing bromide. Its biological activity is significant due to its cytotoxic and genotoxic properties, which have implications for human health and environmental safety. This article reviews the biological activity of TBAN, focusing on its toxicity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₂Br₃N

- Molecular Weight : 250.73 g/mol

- State : Liquid at room temperature

Cytotoxicity

Recent studies have quantitatively assessed the cytotoxicity of TBAN alongside other HANs. The research indicates that TBAN exhibits a high level of cytotoxicity, comparable to dibromoacetonitrile (DBAN) and significantly higher than other haloacetonitriles such as bromoacetonitrile (BAN) and iodoacetonitrile (IAN). The rank order for cytotoxicity is as follows:

| Compound | Cytotoxicity Rank |

|---|---|

| This compound (TBAN) | 1 |

| Dibromoacetonitrile (DBAN) | 1 |

| Bromoacetonitrile (BAN) | 3 |

| Iodoacetonitrile (IAN) | 4 |

| Chloroacetonitrile (CAN) | 9 |

This ranking highlights TBAN's potential risk in environments where it is present due to its strong membrane permeability and chemical reactivity with cellular components .

Genotoxicity

In terms of genotoxic effects, TBAN also ranks highly. Studies indicate that TBAN's genotoxicity is similar to that of DBAN and IAN, suggesting that exposure could lead to DNA damage in mammalian cells. The following table summarizes the genotoxicity rankings:

| Compound | Genotoxicity Rank |

|---|---|

| Iodoacetonitrile (IAN) | 1 |

| This compound (TBAN) | 1 |

| Dibromoacetonitrile (DBAN) | 1 |

| Bromoacetonitrile (BAN) | 4 |

The implications of these findings are critical for assessing the health risks associated with TBAN exposure, particularly in drinking water .

The biological activity of TBAN can be attributed to its interaction with thiol groups in proteins and other cellular components. Its high thiol reactivity suggests that it can modify proteins and nucleic acids, leading to cellular dysfunction and potentially carcinogenic outcomes. This mechanism aligns with the observed cytotoxic and genotoxic effects seen in laboratory studies .

Water Disinfection Studies

A significant body of research has focused on the formation and toxicity of disinfection byproducts in water treatment processes. One study highlighted the occurrence of TBAN in thermal spas and its correlation with bromide levels in treated water. The study found that TBAN concentrations were notably higher in waters treated with chlorine compared to those treated with chloramines, indicating a need for careful monitoring in water treatment facilities .

Health Risk Assessments

Health risk assessments conducted by various agencies have indicated that the consumption of water containing TBAN can lead to exceedance of acceptable daily intake levels for certain populations. For example, a study reported that adults consuming water with elevated levels of TBAN could exceed 10% of the tolerable daily intake (TDI), raising concerns about long-term exposure .

Propiedades

IUPAC Name |

2,2,2-tribromoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br3N/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNIHYDTZZOFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br3N | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021669 | |

| Record name | Tribromoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tribromoacetonitrile is a liquid. (NTP, 1992) | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble (NTP, 1992) | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

75519-19-6 | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tribromoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075519196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Tribromoacetonitrile and how has it been studied?

A1: this compound's molecular formula is C2Br3N. It has a molecular weight of 295.73 g/mol. The molecule consists of a central carbon atom triple-bonded to a nitrogen atom (forming the nitrile group) and single-bonded to three bromine atoms. [, ] Researchers have utilized various spectroscopic methods to characterize this compound, including infrared (IR) and Raman spectroscopy. [, ] These techniques provide valuable information about the molecule's vibrational modes, which helps to understand its structure and behavior. [, ] Additionally, researchers have employed theoretical calculations, such as GAUSSIAN-82 ab initio calculations, to further elucidate its molecular structure and properties. []

Q2: How is this compound formed and detected in water sources?

A2: this compound is a disinfection byproduct (DBP) primarily formed during the chlorination of drinking water containing bromide ions and organic matter. [, ] While chlorine effectively disinfects water, it can react with naturally occurring bromide ions and organic precursors to form a variety of DBPs, including this compound. [, ] Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly employed technique for detecting and quantifying this compound in water samples. [] This method separates the compound from other DBPs based on its physical and chemical properties, allowing for accurate identification and measurement. []

Q3: What are the potential toxicological concerns associated with this compound?

A3: While research on this compound's specific toxicological effects is still ongoing, it is classified as a haloacetonitrile (HAN). [] HANs, in general, have raised concerns due to their potential cytotoxicity and genotoxicity. [] Studies have shown that some HANs can induce cell death and DNA damage, highlighting the need for further investigation into the potential health risks associated with these disinfection byproducts. [] Research comparing the toxicity of various HANs placed this compound high in terms of cytotoxicity, potentially exceeding the toxicity of other well-known HANs like dibromoacetonitrile. []

Q4: Are there any ongoing research efforts aimed at understanding and mitigating the formation of this compound?

A4: Yes, research continues to focus on understanding the formation mechanisms of this compound and other DBPs, aiming to develop effective mitigation strategies. [] One area of investigation involves exploring alternative disinfection methods that minimize DBP formation while maintaining effective water disinfection. [] Additionally, researchers are studying the impact of water treatment processes on DBP formation and exploring ways to optimize these processes to reduce DBP levels in drinking water. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.